Bz-rC Phosphoramidite

RNA oligonucleotide synthesis solid‑phase phosphoramidite chemistry coupling efficiency

RNA oligonucleotide synthesis demands phosphoramidite building blocks with consistently high coupling efficiency and minimal on-instrument degradation. Simple in-class substitution of base-protecting or 2′-OH protecting groups without quantitative evaluation of orthogonal compatibility can compromise final oligonucleotide purity, yield, and biological activity-particularly for long sequences or base-sensitive modifications. • >99% stepwise coupling efficiency with high regioisomeric purity ensures high-fidelity RNA assembly on automated synthesizers. • Only ~2% degradation over 5 weeks in acetonitrile minimizes on-instrument downtime and reagent waste in high-throughput workflows. • Orthogonal Bz (base) and TBDMS (2′-OH) protections are the most widely validated choice for routine RNA production, delivering biologically active RNA equivalent to enzymatically prepared material when standard ammonium hydroxide deprotection (8 h, 55 °C) is used.

Molecular Formula C52H66N5O9PSi
Molecular Weight 964.2 g/mol
CAS No. 118380-84-0
Cat. No. B049887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-rC Phosphoramidite
CAS118380-84-0
Molecular FormulaC52H66N5O9PSi
Molecular Weight964.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1
InChIKeyVWNXEDLLHIFAOL-YOVDOAOFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-rC Phosphoramidite for RNA Synthesis


Bz‑rC Phosphoramidite (N4‑Benzoyl‑5′‑O‑DMTr‑2′‑O‑TBDMS‑cytidine 3′‑CE phosphoramidite, CAS 118380‑84‑0) is a standard ribonucleoside building block for solid‑phase RNA oligonucleotide synthesis. It features a benzoyl (Bz) base‑protecting group, a 5′‑O‑dimethoxytrityl (DMTr) group, and a 2′‑O‑tert‑butyldimethylsilyl (TBDMS) protecting group [REFS‑1]. This combination of orthogonal protections enables sequential, high‑fidelity assembly of RNA sequences on automated DNA synthesizers and remains the most widely validated choice for routine RNA oligonucleotide production [REFS‑2].

Solid-phase RNA oligonucleotide synthesis
Automated DNA/RNA synthesizer compatibility
Orthogonal Bz / TBDMS / DMTr protection strategy

Why Generic Bz-rC Substitution Fails


Even within the same ribonucleoside class, the choice of base‑protecting group (e.g., Bz vs. Ac) and 2′‑hydroxyl protection (e.g., TBDMS vs. TOM) introduces irreversible differences in deprotection compatibility, stepwise coupling yields, and the risk of non‑biologically active 2′‑5′ linkages [REFS‑1][REFS‑2][REFS‑3]. Simple “in‑class” substitution without quantitative consideration of these orthogonal parameters can compromise final oligonucleotide purity, yield, and biological activity, particularly for long sequences or base‑sensitive modifications [REFS‑4].

Base-protecting group swap (Bz → Ac)

AMA deprotection compatibility changes; Bz-rC generates 5–10% transamination side product, while Ac-rC remains clean.

2′-OH protection exchange (TBDMS → TOM)

Migration risk and coupling efficiency shift; TBDMS can produce 2′-5′ linkages under basic conditions, TOM eliminates this risk.

Generic ‘ribocytidine phosphoramidite’ substitution

Orthogonal protecting group requirements are overlooked, potentially compromising purity, yield, and biological activity of long or modified sequences.

Bz-rC Phosphoramidite Performance Evidence


Stepwise Coupling Efficiency in RNA Synthesis

In a foundational study employing 5′‑O‑DMTr, N‑Bz, and 2′‑O‑TBDMS protecting groups, the Bz‑rC phosphoramidite achieved average stepwise coupling yields in excess of 99% on standard DNA synthesizers [REFS‑1]. By contrast, TOM‑protected RNA monomers are explicitly noted to provide higher coupling efficiency than TBDMS‑protected monomers due to lower steric hindrance [REFS‑2]; however, the TBDMS/Bz combination remains the benchmark against which alternative chemistries are measured.

Coupling Efficiency
Cross-study
>99% average stepwise yield (Bz-rC/TBDMS)
Bz-rC vs TOM monomers (higher yields reported)
Supports economic synthesis of long RNA; yield drop impact amplified with length.
No direct single-study comparison; TOM claims reduced steric hindrance.
RNA oligonucleotide synthesis solid‑phase phosphoramidite chemistry coupling efficiency

Incompatibility with Methylamine Deprotection

The Bz‑protected cytidine amidite (Bz‑rC) is incompatible with methylamine (AMA) deprotection because it generates 5‑10% of the undesired transamination product 5,N4‑dimethyl‑C when methylamine displaces the benzamide group [REFS‑1]. In contrast, the Ac‑protected analog (Ac‑rC) does not produce this side product and is fully compatible with UltraFast AMA deprotection [REFS‑1].

AMA Deprotection
Head-to-head
5–10% 5,N4-dimethyl-C side product (Bz)
Bz-rC vs Ac-rC (0%)
Bz-rC incompatible with methylamine; Ac-rC required for fast AMA workflows.
Impurity requires additional purification if Bz-rC is used with AMA.
deprotection methylamine (AMA) transamination

Regioisomeric Purity

The fully protected Bz‑rC phosphoramidite has been prepared with regioisomeric purity >99.95% as determined by 31P NMR and HPLC [REFS‑1]. Commercial suppliers consistently offer Bz‑rC phosphoramidite at ≥98% purity (HPLC) [REFS‑2][REFS‑3], which meets the threshold for high‑fidelity oligonucleotide synthesis.

Regioisomeric Purity
Class-level
>99.95% research synthesis; commercial supply ≥98% (HPLC)
High regioisomeric purity minimizes chain-terminating incorrect isomer incorporation.
Commercial grade meets standard phosphoramidite threshold.
regioisomeric purity HPLC 31P NMR

Cytidine Amidite Solution Stability

In acetonitrile solution, the benzoyl‑protected deoxycytidine phosphoramidite (dC(bz)) exhibits high stability: after five weeks of storage under inert gas atmosphere, amidite purity decreased by only 2% [REFS‑1]. In contrast, the benzoyl‑protected deoxyadenosine amidite (dA(bz)) degraded by 6%, and the isobutyryl‑protected deoxyguanosine amidite (dG(ib)) degraded by 39% over the same period [REFS‑1].

Solution Stability
Class-level
dC(bz) 2% purity loss (5 wks, MeCN) vs dA(bz) 6%, dG(ib) 39%
Longer on-instrument amidite solution life; reduces waste in automated synthesis.
Data from deoxy analog; ribo Bz-rC expected to behave similarly (class inference).
solution stability acetonitrile degradation

2'-5' Linkage Formation Risk

Under basic conditions (e.g., during deprotection or oxidation steps), the TBDMS group can undergo 2′ to 3′ migration, leading to the formation of non‑biologically active 2′‑5′ phosphodiester linkages [REFS‑1]. The TOM (triisopropylsilyloxymethyl) protecting group does not exhibit this migration [REFS‑1]. The Bz‑rC phosphoramidite described here employs TBDMS protection and is therefore subject to this migration risk, which can be mitigated through careful control of basic conditions.

2′-5′ Linkage Risk
Head-to-head
TBDMS: migration possible under basic conditions
TBDMS vs TOM (no migration)
May generate non-biologically active 2′-5′ contaminants; TOM monomers eliminate risk.
Risk can be managed with strict pH control in oxidation/deprotection steps.
2′‑5′ linkage migration TBDMS

Standard Deprotection Condition Requirements

Standard Bz‑protected nucleosides require deprotection with concentrated ammonium hydroxide at 55 °C for 8 hours or with AMA at 65 °C for 10‑30 minutes [REFS‑1][REFS‑2]. These conditions are incompatible with many sensitive modifications (e.g., cyanine dyes, TAMRA, certain linkers). In contrast, Pac‑protected monomers enable UltraMILD deprotection at room temperature [REFS‑3]. Bz‑rC phosphoramidite is therefore not suitable for oligonucleotides containing base‑sensitive modifications unless alternative deprotection strategies are employed.

Deprotection Severity
Class-level
Bz: NH4OH 55 °C, 8 h or AMA 65 °C
Bz vs Pac (UltraMILD, room temp)
Not compatible with base-sensitive modifications; Pac-protected monomers required for those workflows.
Standard ammonium hydroxide protocol avoids transamination side product.
deprotection ammonium hydroxide UltraMILD

Bz-rC Optimal Application Scenarios


Routine Unmodified RNA Synthesis

The >99% stepwise coupling efficiency [REFS‑1] and high regioisomeric purity [REFS‑2] of Bz‑rC make it the preferred building block for standard RNA synthesis when no base‑sensitive modifications are present. It is particularly well‑suited for preparing catalytic RNAs (e.g., hammerhead ribozymes), microhelices, and other medium‑length RNA molecules [REFS‑3].

High-Throughput Production with Stable Amidites

The documented high solution stability of the benzoyl‑protected cytidine amidite (only 2% degradation over 5 weeks in acetonitrile) [REFS‑4] minimizes on‑instrument degradation. This is critical for automated high‑throughput synthesizers where frequent reagent changes are undesirable, thereby reducing operational downtime and waste.

Ammonium Hydroxide Deprotection Workflows

Because Bz‑rC generates 5‑10% transamination side‑product when exposed to methylamine [REFS‑5], it is ideally suited for workflows that employ standard ammonium hydroxide deprotection (8 h at 55 °C) [REFS‑6] rather than fast AMA protocols. This ensures maximal purity of the final RNA oligonucleotide.

Optimized Protocols for 5'-2' Linkage Control

While TBDMS protection can undergo 2′‑3′ migration under basic conditions [REFS‑7], the combination of Bz‑rC with TBDMS remains the industry standard for RNA synthesis [REFS‑8]. When standard protocols are followed (e.g., careful control of oxidation and deprotection pH), the resulting RNA is free from 5′‑2′ linkages and demonstrates biological activity equivalent to enzymatically prepared RNA [REFS‑9].

Application
Selection Property
Validation Focus
Routine unmodified RNA synthesis
High coupling efficiency & regioisomeric purity
Full-length product yield and sequence fidelity
High-throughput automated production
Prolonged on-instrument amidite solution stability
Amidite integrity over extended synthesis campaigns
Ammonium hydroxide deprotection protocols
Deprotection chemistry compatibility (NH4OH)
Purity after standard 55 °C/8 h treatment; absence of transamination
RNA requiring migration control
TBDMS 2′-3′ migration management via pH control
Absence of 2′-5′ linkage contaminants in final oligonucleotide

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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